molecular formula C25H39ClSSn B14335416 {[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane CAS No. 110234-10-1

{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane

Cat. No.: B14335416
CAS No.: 110234-10-1
M. Wt: 525.8 g/mol
InChI Key: CLSCZGAEHKDYFA-UHFFFAOYSA-M
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Description

{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three cyclohexyl groups and a sulfanyl group attached to a 4-chlorophenylmethyl moiety. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane typically involves the reaction of tricyclohexyltin chloride with 4-chlorobenzyl mercaptan under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of {[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The sulfanyl group and the organotin moiety play crucial roles in its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {[(4-Chlorophenyl)methyl]sulfanyl}(triphenyl)stannane
  • {[(4-Chlorophenyl)methyl]sulfanyl}(tributyl)stannane
  • {[(4-Chlorophenyl)methyl]sulfanyl}(trimethyl)stannane

Uniqueness

{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane is unique due to its specific combination of a tricyclohexyl group and a 4-chlorophenylmethyl sulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

110234-10-1

Molecular Formula

C25H39ClSSn

Molecular Weight

525.8 g/mol

IUPAC Name

(4-chlorophenyl)methylsulfanyl-tricyclohexylstannane

InChI

InChI=1S/C7H7ClS.3C6H11.Sn/c8-7-3-1-6(5-9)2-4-7;3*1-2-4-6-5-3-1;/h1-4,9H,5H2;3*1H,2-6H2;/q;;;;+1/p-1

InChI Key

CLSCZGAEHKDYFA-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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